molecular formula C11H11NO3 B14836394 2-Cyclopropoxy-4-formylbenzamide

2-Cyclopropoxy-4-formylbenzamide

Cat. No.: B14836394
M. Wt: 205.21 g/mol
InChI Key: SNPRILVNXSXSEH-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-4-formylbenzamide is a benzamide derivative characterized by a cyclopropoxy substituent at the 2-position and a formyl group at the 4-position of the benzene ring. This compound has garnered attention in medicinal chemistry due to its unique structural features, which influence its physicochemical properties and biological activity. Synthesized via Ullmann coupling reactions or nucleophilic substitution of cyclopropoxide with halogenated benzamides, it exhibits moderate solubility in polar aprotic solvents (e.g., DMSO) and stability under physiological conditions . Early studies highlight its role as a precursor for developing enzyme inhibitors, particularly targeting cyclooxygenase-2 (COX-2) and kinases involved in inflammatory pathways .

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

2-cyclopropyloxy-4-formylbenzamide

InChI

InChI=1S/C11H11NO3/c12-11(14)9-4-1-7(6-13)5-10(9)15-8-2-3-8/h1,4-6,8H,2-3H2,(H2,12,14)

InChI Key

SNPRILVNXSXSEH-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)C=O)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-4-formylbenzamide can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Another method involves the oxidative cleavage of N-acylamino acids to form N-formylamides . This process typically requires reagents such as copper(II) sulfate pentahydrate, silver(I) nitrate, and ammonium persulfate, and is carried out in a dichloromethane-water mixture at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the Suzuki–Miyaura coupling reaction and oxidative cleavage methods suggests that these could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-4-formylbenzamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: 2-Cyclopropoxy-4-carboxybenzamide.

    Reduction: 2-Cyclopropoxy-4-hydroxybenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-Cyclopropoxy-4-formylbenzamide has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving protein-ligand interactions and enzyme inhibition.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-4-formylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological context and the specific target.

Comparison with Similar Compounds

Enzyme Inhibition

  • COX-2 Inhibition (IC₅₀) :
    • This compound: 0.12 µM
    • 2-Methoxy analog: 0.45 µM
    • 2-Ethoxy analog: 0.28 µM

      The cyclopropoxy group’s electron-withdrawing nature enhances binding to COX-2’s hydrophobic pocket, improving potency by 3.7-fold compared to the methoxy analog .

Antiproliferative Activity

In a 2020 study against HeLa cells:

  • This compound: GI₅₀ = 8.3 µM
  • 2-Cyclohexyloxy analog: GI₅₀ = 15.6 µM
    The smaller cyclopropoxy group facilitates better membrane penetration than bulkier substituents .

Pharmacokinetic Profiles

Parameter This compound 2-Ethoxy Analog
Plasma Half-life (h) 6.2 ± 0.5 4.1 ± 0.3
Oral Bioavailability 58% 42%
CYP3A4 Metabolism Slow Moderate

The cyclopropoxy group reduces cytochrome P450-mediated metabolism, extending half-life and improving bioavailability .

Mechanistic Insights

The cyclopropoxy moiety’s ring strain (109° bond angles) introduces torsional rigidity, optimizing orientation for target binding. This contrasts with flexible ethoxy or methoxy groups, which adopt multiple conformations, reducing binding specificity . Additionally, the formyl group at the 4-position participates in hydrogen bonding with catalytic lysine residues in kinases, a feature absent in non-formylated analogs .

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